molecular formula C14H10N4O B1622359 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 302788-80-3

8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No. B1622359
CAS RN: 302788-80-3
M. Wt: 250.25 g/mol
InChI Key: OYSHBJLBHAYFAK-UHFFFAOYSA-N
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Description

8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary function, as well as in the modulation of neurotransmission and inflammation. ODQ has been extensively used in scientific research to investigate the physiological and biochemical effects of sGC inhibition, and to develop new therapeutic strategies for various diseases.

Scientific Research Applications

Anti-Infective Agents

Oxadiazoles, including 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for Structure-Activity Relationship (SAR) and activity potential, promising target for mode of action .

Anti-Trypanosomal Activity

The compounds synthesized from oxadiazoles have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain using molecular docking . This suggests potential use of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline in anti-trypanosomal activity.

Anticancer Agents

Oxadiazoles have been used in medicinal applications as anticancer agents . The specific role of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline in this field could be a subject of further research.

Vasodilators

Oxadiazoles have also been used as vasodilators . This suggests potential cardiovascular applications of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline.

Anticonvulsants

Another medicinal application of oxadiazoles is their use as anticonvulsants . This could imply potential neurological applications of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline.

Antidiabetic Agents

Oxadiazoles have been used as antidiabetic agents . This suggests potential endocrinological applications of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline.

High Energy Molecules

Oxadiazoles, including 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline, have been utilized as high energy molecules . They have shown favorable oxygen balance and positive heat of formations .

Conducting Systems

The 1,2-diazole fragment present in the molecule acts as an electron withdrawing group, so it is widely used in various types of conducting systems . This suggests potential applications of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline in electronics and materials science.

properties

IUPAC Name

8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c1-2-4-9(5-3-1)13-8-10-11(15-16-13)6-7-12-14(10)18-19-17-12/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSHBJLBHAYFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=CC(=NN=C31)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385523
Record name 8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

CAS RN

302788-80-3
Record name 8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 2
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 3
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8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 4
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 5
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 6
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

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